molecular formula C17H11Cl2N3O3S B3471277 4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide

4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B3471277
M. Wt: 408.3 g/mol
InChI Key: XMJVECAKQBNJKB-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide , also known by other names such as p-Chloroacetanilide and N-(4-Chlorophenyl)acetamide , is a chemical compound with the molecular formula C₈H₈ClNO . It belongs to the class of acetanilides and exhibits interesting pharmacological properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chloroaniline with acetic anhydride . The resulting product undergoes further reactions to yield the final compound. Detailed synthetic pathways and conditions are documented in the literature .


Molecular Structure Analysis

The molecular structure of This compound consists of a thiazole ring, a nitrobenzene moiety, and a chlorophenyl group. The N-acetyl group is attached to the thiazole nitrogen. The arrangement of atoms and bonds can be visualized using molecular modeling software .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including hydrolysis , nitration , and reduction . Investigating its reactivity with different reagents and conditions provides insights into its behavior .


Physical and Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions is crucial for practical applications .

Mechanism of Action

The precise mechanism of action for this compound depends on its intended use. It may exhibit biological activity as an analgesic , anti-inflammatory , or antipyretic agent. Further studies are needed to elucidate its specific targets and pathways .

Safety and Hazards

  • Environmental Impact : Consider its impact on the environment during disposal .

Future Directions

  • Clinical Trials : Assess its efficacy and safety in humans .

: NIST Chemistry WebBook

Properties

IUPAC Name

4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O3S/c1-9-15(10-2-4-11(18)5-3-10)20-17(26-9)21-16(23)13-7-6-12(19)8-14(13)22(24)25/h2-8H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJVECAKQBNJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide
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4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide
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4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide
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4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide
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4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide
Reactant of Route 6
4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide

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